7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde
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Overview
Description
7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by a methyl group at the 2-position, a methoxy group at the 7-position, and an aldehyde group at the 4-position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . Another approach involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions for scale-up, are likely applicable.
Chemical Reactions Analysis
Types of Reactions: 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Electrophilic aromatic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: 2-Methyl-7-methoxybenzofuran-4-carboxylic acid.
Reduction: 2-Methyl-7-methoxybenzofuran-4-methanol.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde is not well-documented. like other benzofuran derivatives, it may interact with various molecular targets and pathways. For instance, benzofurans are known to exhibit biological activities through interactions with enzymes and receptors, leading to effects such as inhibition of microbial growth or modulation of oxidative stress .
Comparison with Similar Compounds
2-Acetyl-7-methoxybenzofuran: Similar structure with an acetyl group instead of an aldehyde group.
7-Methoxy-2-acetylbenzofuran: Another derivative with a methoxy group at the 7-position and an acetyl group at the 2-position.
Uniqueness: 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aldehyde group at the 4-position allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H10O3 |
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Molecular Weight |
190.19 g/mol |
IUPAC Name |
7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C11H10O3/c1-7-5-9-8(6-12)3-4-10(13-2)11(9)14-7/h3-6H,1-2H3 |
InChI Key |
DXXWUIJGUQBVFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2O1)OC)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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